![molecular formula C14H9BrN2 B1532407 4-(5-Bromo-pyridin-2-yl)-isoquinoline CAS No. 1147447-05-9](/img/structure/B1532407.png)
4-(5-Bromo-pyridin-2-yl)-isoquinoline
Overview
Description
4-(5-Bromo-pyridin-2-yl)-isoquinoline is a heterocyclic compound that features both pyridine and isoquinoline rings. The presence of a bromine atom at the 5-position of the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Bromopyridine compounds have been known to interact with gag-pol polyprotein .
Mode of Action
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may interact with biological targets in a variety of ways .
Biochemical Pathways
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline typically involves a Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with various arylboronic acids to produce the desired compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-pyridin-2-yl)-isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
4-(5-Bromo-pyridin-2-yl)-isoquinoline serves as an intermediate in the synthesis of potential drug candidates. Its derivatives have shown promise in targeting neurological and inflammatory diseases. For example, isoquinoline derivatives are being explored for their inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
Bioactive Molecules:
The compound can be utilized to develop bioactive molecules that target specific biological pathways. Research indicates that modifications of the isoquinoline structure can enhance potency and selectivity against particular targets, including kinases involved in cancer progression .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound is frequently used as a building block for synthesizing complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, and coupling reactions (e.g., Suzuki or Heck reactions) to form more intricate structures . This versatility is particularly important in the pharmaceutical industry for creating libraries of compounds for high-throughput screening.
Combinatorial Chemistry:
The compound is also significant in combinatorial chemistry, where it can be used to create libraries of isoquinoline derivatives. These libraries facilitate the rapid screening of numerous compounds to identify potential drug candidates . The ability to synthesize large numbers of related compounds quickly streamlines the drug discovery process.
Material Science
Electronic and Optical Properties:
this compound has applications in producing materials with specific electronic or optical properties. Its unique molecular structure allows for interactions that can be exploited in developing new materials for electronics or photonics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- HIV Inhibitors: Research has indicated that modified isoquinoline derivatives exhibit anti-HIV activity by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate resilience against NNRTI-resistance mutations, making them valuable in developing effective HIV therapies .
- Kinase Inhibitors: A study focused on the development of PKCζ inhibitors demonstrated that isoquinoline derivatives could significantly inhibit kinase activity, suggesting their potential use in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline.
4-(5-Bromopyridin-2-yl)carbonylmorpholine: Another brominated pyridine derivative with different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff base compound with a bromopyridine moiety.
Uniqueness
This compound is unique due to its combination of pyridine and isoquinoline rings, which provides a versatile scaffold for the development of various bioactive molecules. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
4-(5-Bromo-pyridin-2-yl)-isoquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone substituted with a 5-bromopyridinyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Notably, it has been investigated for its role as a kinase inhibitor, which is crucial in cancer treatment. Kinase inhibitors can disrupt signaling pathways that lead to uncontrolled cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit CHK1 (Checkpoint Kinase 1), an enzyme involved in DNA damage response and cell cycle regulation. In a study, isoquinoline derivatives demonstrated significant inhibition of CHK1 with IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that structural modifications can enhance antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups have shown improved antibacterial activity .
Table 1: Biological Activities of this compound
Activity Type | Target/Pathway | IC50/Effectiveness | Reference |
---|---|---|---|
Anticancer | CHK1 | <100 nM | |
Antibacterial | E. coli | MIC = 0.0195 mg/mL | |
Antifungal | C. albicans | MIC = 0.0048 mg/mL |
Case Studies
Several studies have highlighted the biological efficacy of isoquinoline derivatives:
- CHK1 Inhibition : A study focused on optimizing isoquinoline derivatives for enhanced CHK1 inhibition found that specific substitutions could significantly increase potency and selectivity against CHK2, suggesting a pathway for developing targeted cancer therapies .
- Antimicrobial Testing : In a comprehensive evaluation of monomeric alkaloids, compounds similar to this compound exhibited varying degrees of antibacterial activity against multiple strains, reinforcing the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRNQDDKWKZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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